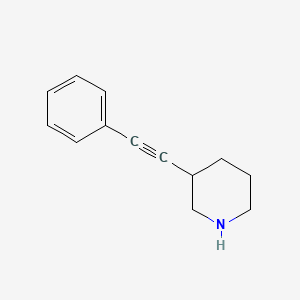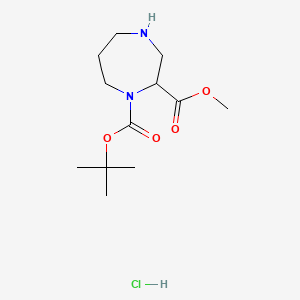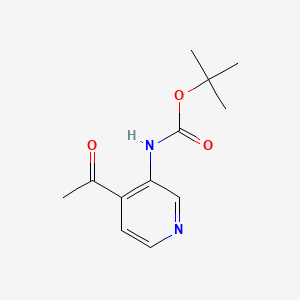![molecular formula C13H15BrN2O B596168 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-85-7](/img/structure/B596168.png)
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a bromophenyl group, which is a phenyl ring (a derivative of benzene) with a bromine atom attached, and a diazaspiro nonanone group, which is a type of spirocyclic compound containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized in good yield . The structures of these compounds were established based on IR, 1H, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds like 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one has been studied using NMR spectroscopy . These compounds exist in a twin-chair conformation .Chemical Reactions Analysis
While specific reactions involving “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” are not available, similar compounds have been involved in various reactions. For instance, a chiral Mn(salen) complex exhibiting two lactam binding sites at two rigid 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one skeletons is capable of enantioselective sulfoxidation due to spatially remote substrate hydrogen bonding .Aplicaciones Científicas De Investigación
Photochemical Epoxidation
- The compound 1,4-diazaspiro[4.4]nonane demonstrates stability under irradiation by a mercury lamp when dissolved in benzene. However, when irradiated in a methanol solution, it undergoes slow photochemical epoxidation. This phenomenon and the mechanism behind the photochemical epoxidation are discussed, providing insights into the reactivity and stability of related compounds under different conditions and light exposures (Schönberg, Singer, & Eckert, 1980).
Molecular Structures
- The molecular and crystalline structures of certain derivatives of 1,4-diazaspiro[4.4]nonane have been determined through X-ray analysis. This research elucidates the structural aspects and potential conformations of these derivatives, contributing to a deeper understanding of their physical and chemical properties (Silaichev et al., 2013).
Synthesis and Structural Analysis
- The regioselective synthesis of certain diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been achieved, showcasing the versatility of these compounds in chemical synthesis. The study also includes molecular mechanics energy minimization techniques and related structural parameters, highlighting the importance of computational methods in understanding and predicting the behavior of these molecules (Farag, Elkholy, & Ali, 2008).
Direcciones Futuras
The future research directions could involve further exploration of the synthesis methods, structural analysis, and potential applications of “3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” and similar compounds. This could include investigating their potential biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-Bromophenyl)-1,4-diazaspiro[4Compounds with similar structures have shown antifungal activities . Therefore, it’s plausible that this compound may also target fungal cells or enzymes involved in fungal growth and reproduction.
Mode of Action
The exact mode of action of 3-(3-Bromophenyl)-1,4-diazaspiro[4Similar compounds have been shown to disrupt membrane integrity in fungi . This disruption could inhibit the growth of the fungi, leading to their eventual death.
Biochemical Pathways
The specific biochemical pathways affected by 3-(3-Bromophenyl)-1,4-diazaspiro[4Based on the potential antifungal activity, it’s plausible that this compound may interfere with the synthesis of essential components of the fungal cell membrane or other critical metabolic pathways in fungi .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Bromophenyl)-1,4-diazaspiro[4Similar compounds have been synthesized in high yields , suggesting that they may have favorable bioavailability.
Result of Action
The molecular and cellular effects of 3-(3-Bromophenyl)-1,4-diazaspiro[4Based on the potential antifungal activity, it’s plausible that this compound may lead to the disruption of fungal cell membranes, inhibiting their growth and leading to their eventual death .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8,11,15H,1-2,6-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOFRKQRROOKSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

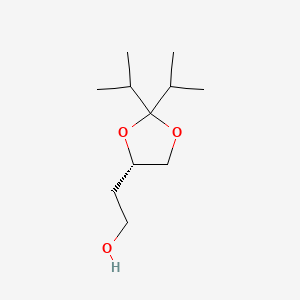


![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)
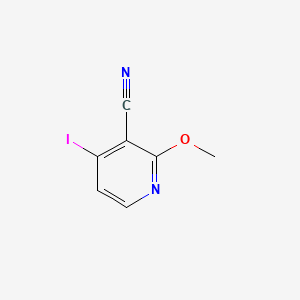
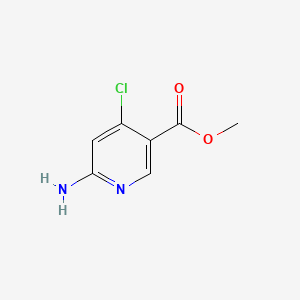
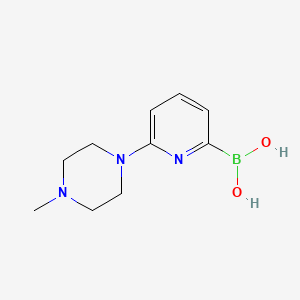
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)

